molecular formula C18H28N2O2S B6627760 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B6627760
M. Wt: 336.5 g/mol
InChI Key: IUMLLTKEAQJBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, also known as Epibatidine, is a potent alkaloid compound that is found in the skin of the Ecuadorian frog, Epipedobates tricolor. Epibatidine has gained significant attention in the scientific community due to its unique chemical structure and potential applications in the field of medicinal chemistry.

Scientific Research Applications

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. In addition, 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to have potential applications in the treatment of addiction and depression.

Mechanism of Action

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ion channels that are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane binds to the alpha-4 beta-2 subtype of nAChRs with high affinity, leading to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. This activation of nAChRs is responsible for the analgesic and anti-inflammatory effects of 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane.
Biochemical and Physiological Effects
3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has been shown to have potential applications in the treatment of addiction and depression, although the exact mechanisms of action are not fully understood.

Advantages and Limitations for Lab Experiments

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has several advantages for use in laboratory experiments. It is a potent and selective agonist of nAChRs, making it useful for studying the physiological and biochemical effects of nAChR activation. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane is highly toxic and can be lethal at high doses, making it difficult to use in vivo experiments. In addition, 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new analogs of 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the development of new therapeutic applications for 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, such as the treatment of addiction and depression. Finally, further research is needed to fully understand the mechanisms of action of 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane and its potential applications in the field of medicinal chemistry.

Synthesis Methods

3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane can be synthesized using various methods, including the Pictet-Spengler reaction and the Stork-Eschenmoser fragmentation. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone to form a tetrahydro-beta-carboline intermediate, which can be further oxidized to produce 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. The Stork-Eschenmoser fragmentation involves the fragmentation of an alpha-amino acid derivative to produce an intermediate that can be further cyclized to form 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. Both methods have been successfully used to synthesize 3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane in the laboratory.

properties

IUPAC Name

3-(4-ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-4-23(21,22)18-9-7-15(8-10-18)19-12-11-16-5-6-17(13-19)20(16)14(2)3/h7-10,14,16-17H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLLTKEAQJBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC3CCC(C2)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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